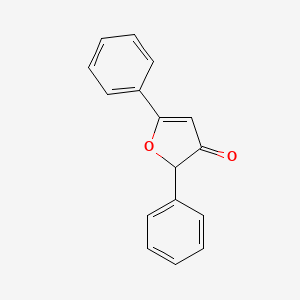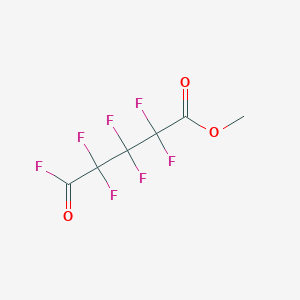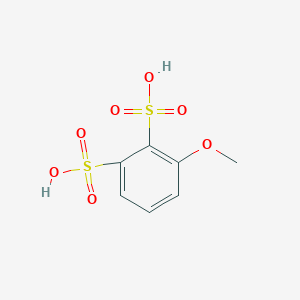
5,8-Quinolinedione, 6-(2-morpholinoethyl)amino-
Overview
Description
5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- is a quinolinedione derivative known for its potent biological activities. This compound is a small molecule with the chemical formula C15H16ClN3O3 and is recognized for its role as a Cdc25 phosphatase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- typically involves the reaction of quinoline derivatives with morpholine and other reagents under specific conditions. One common method includes the nucleophilic substitution of 6,7-dichloro-5,8-quinolinedione with 2-(morpholino)ethylamine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- undergoes various chemical reactions, including:
Oxidation: The quinolinedione moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some key applications include:
Cancer Research: It acts as a potent inhibitor of Cdc25 phosphatases, which are involved in cell cycle regulation.
Biological Studies: The compound has been used to study the inhibition of various enzymes and pathways involved in cell proliferation and apoptosis.
Chemical Research: Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The primary mechanism of action of 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- involves the inhibition of Cdc25 phosphatases. By inhibiting these enzymes, the compound prevents the dephosphorylation and activation of cyclin-dependent kinases (Cdks), leading to cell cycle arrest at the G1 and G2/M phases . This inhibition disrupts cell division and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Anilino-5,8-quinolinedione: This compound also exhibits antineoplastic activity and is structurally similar, with an anilino group replacing the morpholinoethyl group.
6-Chloro-7-(2-morpholinoethyl)amino-quinoline-5,8-dione: Another quinolinedione derivative with similar biological activities.
Uniqueness
5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- is unique due to its specific inhibition of Cdc25 phosphatases and its ability to induce cell cycle arrest. Its structure allows for selective targeting of these enzymes, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-10-12(15(20)11-2-1-3-17-14(11)13)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYMNYNQYZDAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC(=O)C3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189510 | |
| Record name | 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35961-94-5 | |
| Record name | 6-((2-(4-Morpholinyl)ethyl)amino)-5,8-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC187760 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((2-(4-MORPHOLINYL)ETHYL)AMINO)-5,8-QUINOLINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG7G7DSR3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


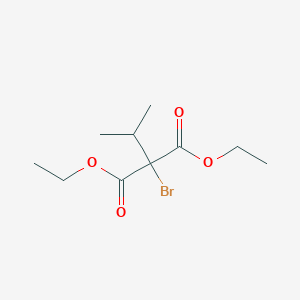
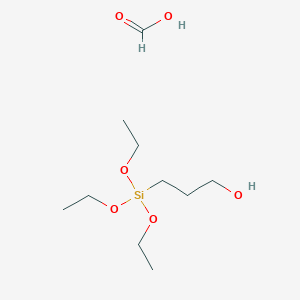
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

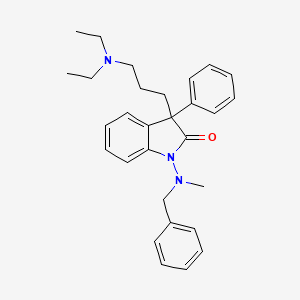


phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
